3-(3-Chlorophenyl)-3',4',5'-trifluoropropiophenone
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Description
Synthesis Analysis
The synthesis of chlorophenyl compounds often involves regiospecific reactions and can be complex, requiring careful identification of the products. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester is regiospecific, and the correct identification of the regioisomer was confirmed by single-crystal X-ray analysis . Similarly, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol involved reactions with Grignard reagents and was characterized by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds is often determined using X-ray diffraction crystallography. For example, the structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was established by X-ray diffraction, revealing a monoclinic space group and specific unit cell parameters . Another compound, 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, was found to have a triclinic crystal system with planar rings and specific dihedral angles .
Chemical Reactions Analysis
The reactivity of chlorophenyl compounds can be inferred from the reactions they undergo. For instance, 3,3,3-Trichloropropyl-1-triphenylphosphorane reacts with aldehydes to give trichloromethylated (Z)-olefins, which are precursors to various other compounds . The addition reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether leads to the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, indicating the potential for complex transformations involving chlorophenyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are closely related to their molecular structures. The crystal packing, hydrogen bonding, and conformational differences play a significant role in the solid-state properties of these compounds. For example, the propionic acid groups in 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid form a hydrogen-bonded dimer in the crystal . The crystal structure of 3-(2,4-dichlorophenyl)-4-dydroxy-5-cyclohexanyl-Δ^3-dihydrofuran-2-one shows a one-dimensional chain structure formed via intermolecular hydrogen bonds .
Scientific Research Applications
Optical and Dielectric Properties
- The modification of optical and dielectric properties in polymers is one area of research. Specifically, the incorporation of trifluoromethyl groups can influence the optical properties of fluorinated polyimides. This has been explored in studies such as the work by Jang et al. (2007) focusing on fluorinated diamine's effect on polyimide thin films (Jang et al., 2007).
Chemical Reactivity and Molecular Geometry
- Understanding the molecular geometry and chemical reactivity of compounds containing chlorophenyl and trifluoropropiophenone groups has been a subject of research. Satheeshkumar et al. (2017) investigated the synthesis and spectral analysis of related compounds, providing insights into their structural and reactive characteristics (Satheeshkumar et al., 2017).
Antipathogenic Properties
- Research by Limban et al. (2011) delved into the synthesis of acylthioureas with trifluorophenyl groups, demonstrating potential antipathogenic activities. This suggests applications in developing novel antimicrobial agents (Limban et al., 2011).
Synthesis and Properties of Novel Compounds
- The synthesis of novel compounds involving chlorophenyl and trifluoropropiophenone groups has been a focus area. For instance, research by Viji et al. (2020) on the molecular structure and spectroscopic data of certain compounds demonstrates the ongoing interest in developing new materials with specific properties (Viji et al., 2020).
Development of Photo-Cross-Linkable Polymers
- The creation of new photo-cross-linkable polymers, as studied by Baskar et al. (2014), shows potential for applications in corrosion inhibition. Their work indicates the versatility of these compounds in protective coatings and materials science (Baskar et al., 2014).
properties
IUPAC Name |
3-(3-chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O/c16-11-3-1-2-9(6-11)4-5-14(20)10-7-12(17)15(19)13(18)8-10/h1-3,6-8H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGCOIZUEDUBOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C(=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644456 |
Source
|
Record name | 3-(3-Chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-3',4',5'-trifluoropropiophenone | |
CAS RN |
898787-48-9 |
Source
|
Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(3,4,5-trifluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898787-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chlorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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